2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is an organic compound with the chemical formula C12H18ClNO3. It is a white crystalline solid that is soluble in water and organic solvents. This compound has significant applications in organic synthesis and is often used as a starting material for the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride can be achieved through the following steps:
Starting Material: The synthesis begins with 2-amino-3’,4’-diethoxyacetophenone.
Reaction with Hydrogen Chloride: The starting material is reacted with hydrogen chloride in an appropriate solvent under controlled temperature conditions.
Filtration and Washing: After the reaction is complete, the product is filtered and washed with a solvent.
Crystallization: The pure compound is obtained through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yield and purity, and the process may involve continuous flow reactors and automated systems for filtration and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted amines or other derivatives.
Scientific Research Applications
2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets and pathways. It acts as an acid catalyst and an aminating agent, facilitating various chemical transformations. The compound’s effects are mediated through its ability to donate or accept protons and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one hydrochloride: Similar structure but with methoxy groups instead of ethoxy groups.
2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one: Similar structure but with hydroxy groups instead of ethoxy groups
Uniqueness
2-Amino-1-(3,4-diethoxyphenyl)ethan-1-one hydrochloride is unique due to its ethoxy groups, which impart different chemical properties and reactivity compared to its methoxy and hydroxy analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-amino-1-(3,4-diethoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-15-11-6-5-9(10(14)8-13)7-12(11)16-4-2;/h5-7H,3-4,8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXUBUFMZBGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CN)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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